molecular formula C20H19ClN4O2 B11463198 1-(3-chlorophenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(3-chlorophenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11463198
M. Wt: 382.8 g/mol
InChI Key: NQQBHNCYJUOUIN-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the diazino pyrimidine core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1-(3-CHLOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(3-CHLOROPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain molecular targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H19ClN4O2/c21-15-7-4-8-16(11-15)25-18-17(19(26)23-20(25)27)12-24(13-22-18)10-9-14-5-2-1-3-6-14/h1-8,11,22H,9-10,12-13H2,(H,23,26,27)

InChI Key

NQQBHNCYJUOUIN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=O)NC2=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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